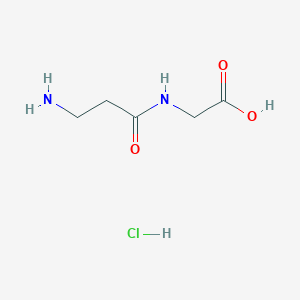

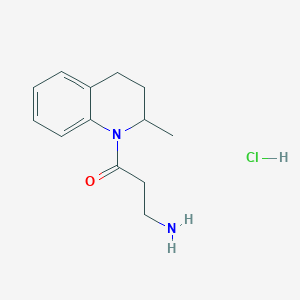

![molecular formula C11H11B B1383526 1-(4-ブロモフェニル)ビシクロ[1.1.1]ペンタン CAS No. 1823935-76-7](/img/structure/B1383526.png)

1-(4-ブロモフェニル)ビシクロ[1.1.1]ペンタン

説明

“1-(4-Bromophenyl)bicyclo[1.1.1]pentane” is a compound that belongs to the family of bicyclo[1.1.1]pentanes (BCPs). BCPs are established as attractive bioisosteres for para-substituted benzene rings . They are highly strained carbocycles that have fascinated the chemical community for decades because of their unique structure . The difficulty in their large-scale preparation is still a problem, that often outweighs the corresponding derivatives to becoming clinical candidates .

Synthesis Analysis

BCPs can be synthesized using various methods. One approach involves the installation of the BCP unit on the xanthate moiety by means of a radical exchange process . Another method involves the use of a continuous flow process to generate [1.1.1]propellane on demand, which can directly be derivatized into various BCP species . A recent advance in the synthetic chemistry of BCPs focuses on a radical multicomponent carboamination of [1.1.1]propellane .

Molecular Structure Analysis

The molecular structure of BCPs consists of three rings of four carbon atoms each . They are highly strained molecules . The bridgehead substituents perfectly replicate the 180° exit vector of the para-arene, albeit with ∼1 Å shorter substituent separation .

Chemical Reactions Analysis

BCPs can undergo various chemical reactions. For instance, BCPs can be functionalized using a radical multicomponent carboamination of [1.1.1]propellane . BCPs can also be used to synthesize 1,3-disubstituted BCP derivatives. Propellane is reduced by lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to afford 1,3-dilithiated BCP, which can react with various electrophiles .

科学的研究の応用

材料科学

ビシクロ[1.1.1]ペンタン(BCP)誘導体は、「1-(4-ブロモフェニル)ビシクロ[1.1.1]ペンタン」などの化合物として、材料科学分野で広く利用されてきました 。これらの誘導体は、以下のような用途で応用されています。

- 分子ロッド : 複雑な分子構造を構築するために使用されます。

- 分子ローター : 分子マシンやナノマシンの開発に使用されます。

- 超分子リンカーユニット : 超分子複合体において、2つ以上の分子を結合するために使用されます。

液晶

BCP誘導体は、液晶の創製にも応用されています 。 これらの材料は、従来の液体と固体結晶の中間的な性質を持っており、様々な技術分野、特にディスプレイ技術で利用されています .

FRETセンサー

BCP誘導体は、蛍光共鳴エネルギー移動(FRET)センサーの開発に使用されてきました 。 これらのセンサーは、2つの発色団間の距離を測定するために使用され、生物学的研究で広く利用されています .

金属有機構造体

BCP誘導体は、金属有機構造体(MOF)の構築に使用されてきました 。 MOFは、有機配位子に配位した金属イオンまたはクラスターからなる化合物であり、ガス貯蔵、分離、触媒など、様々な用途で使用されています .

創薬

BCPモチーフは、創薬において、内部アルキン、tert-ブチル基、モノ置換/1,4-二置換アレンの貴重なバイオイソスターとして台頭してきました 。 BCPフラグメントの魅力は、化合物に三次元性と飽和を加える能力からきています .

抗炎症薬

フッ素置換ビシクロ-[1.1.1]ペンタン(F-BCP)の実用的なスケーラブルなアプローチが開発されました 。 このコアは、抗炎症薬フルルビプロフェンの構造に、フルオロフェニル環の代わりに組み込まれています .

将来の方向性

The future directions in the field of BCPs involve overcoming the challenges in their synthesis and functionalization . There is a need for a versatile strategy for synthesizing a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives . Furthermore, the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors presents new challenges and directions for the field .

作用機序

Target of Action

1-(4-Bromophenyl)bicyclo[1.1.1]pentane (BCP) is a bioisostere for para-substituted benzene rings in drug design .

Mode of Action

The mode of action of BCP is primarily through its physicochemical properties. As a bioisostere for para-substituted benzene rings, BCP can mimic the geometry and substituent exit vectors of a benzene ring, while also offering beneficial properties . This can lead to enhanced solubility, membrane permeability, and reduced metabolic susceptibility .

Biochemical Pathways

It’s known that bcps, when used as replacements in drug molecules, can influence their permeability, aqueous solubility, and in vitro metabolic stability . This suggests that BCP may affect the biochemical pathways related to these properties.

Pharmacokinetics

BCP has been found to influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug molecules. Specifically, it has been reported to enhance the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties are crucial for the bioavailability of a drug, suggesting that BCP could potentially enhance the bioavailability of drug molecules.

Result of Action

The molecular and cellular effects of BCP’s action are primarily related to its influence on the physicochemical properties of drug molecules. By enhancing permeability, aqueous solubility, and in vitro metabolic stability, BCP can potentially improve the efficacy of drug molecules .

生化学分析

Biochemical Properties

1-(4-Bromophenyl)bicyclo[1.1.1]pentane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s rigid structure allows it to act as a bioisostere, replacing more flexible structures in drug molecules, which can enhance the drug’s stability and efficacy. For instance, it has been shown to interact with metabolic enzymes, potentially altering their activity and stability . The nature of these interactions often involves non-covalent binding, which can influence the enzyme’s conformation and function.

Cellular Effects

1-(4-Bromophenyl)bicyclo[1.1.1]pentane affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to specific receptors or enzymes involved in these pathways . This binding can lead to changes in gene expression, either upregulating or downregulating the expression of certain genes. Additionally, 1-(4-Bromophenyl)bicyclo[1.1.1]pentane can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of 1-(4-Bromophenyl)bicyclo[1.1.1]pentane involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating them, depending on the nature of the interaction . For example, it can inhibit enzymes by binding to their active sites, preventing the substrate from accessing the site. Alternatively, it can activate enzymes by binding to allosteric sites, inducing a conformational change that enhances the enzyme’s activity. These interactions can lead to changes in gene expression, as the activity of transcription factors and other regulatory proteins is modulated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Bromophenyl)bicyclo[1.1.1]pentane can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, with some effects persisting even after the compound has been degraded . These long-term effects can include changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 1-(4-Bromophenyl)bicyclo[1.1.1]pentane vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic stability and reducing non-specific binding . At high doses, it can exhibit toxic or adverse effects, including liver toxicity and other organ damage . Threshold effects have also been observed, where the compound’s effects become more pronounced once a certain dosage is reached .

Metabolic Pathways

1-(4-Bromophenyl)bicyclo[1.1.1]pentane is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound on cellular function.

Transport and Distribution

The transport and distribution of 1-(4-Bromophenyl)bicyclo[1.1.1]pentane within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes . Once inside the cell, it can accumulate in certain compartments, depending on its interactions with cellular components . This localization can influence the compound’s activity and function.

Subcellular Localization

The subcellular localization of 1-(4-Bromophenyl)bicyclo[1.1.1]pentane is an important factor in its activity. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and metabolism . This localization can enhance the compound’s efficacy by concentrating it in areas where it can exert its effects most effectively.

特性

IUPAC Name |

1-(4-bromophenyl)bicyclo[1.1.1]pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEHNVZISFSOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

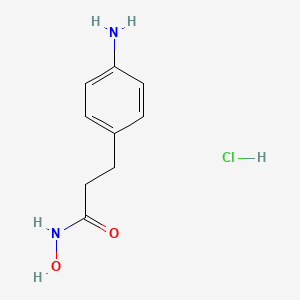

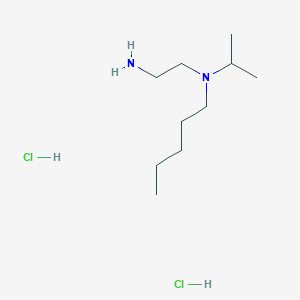

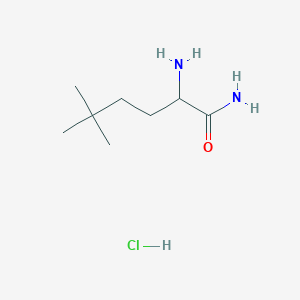

![1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1383443.png)

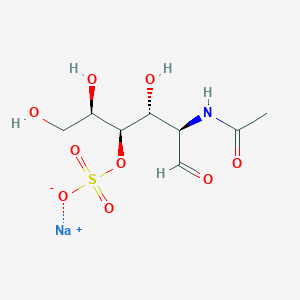

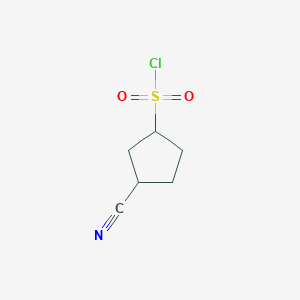

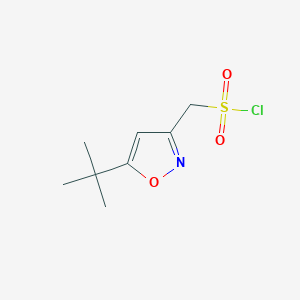

![ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride](/img/structure/B1383449.png)

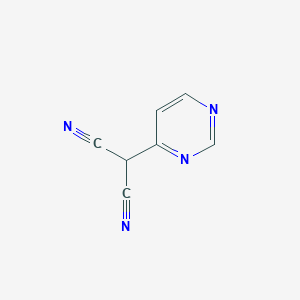

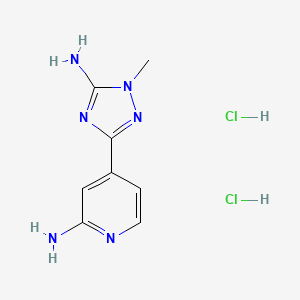

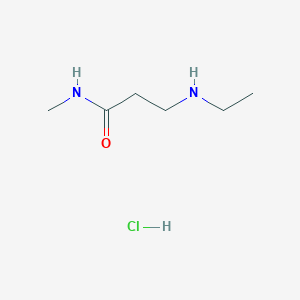

![Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acid](/img/structure/B1383458.png)